4-(4-Chlorophenyl)-1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridine
Description
4-(4-Chlorophenyl)-1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a 4-chlorophenyl group at position 4 and a phenylsulfonyl substituent at position 1 (Figure 1). This compound has been studied in the context of organic synthesis and neuropharmacology due to its structural resemblance to neuroactive agents like haloperidol metabolites and MPTP analogs. Its hydrochloride salt (CAS RN: 51304-61-1) has a molecular weight of 230.13 g/mol and a melting point of 199–204°C . The phenylsulfonyl group enhances its stability and influences its pharmacokinetic properties, such as solubility and metabolic resistance .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-16-8-6-14(7-9-16)15-10-12-19(13-11-15)22(20,21)17-4-2-1-3-5-17/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNOLDPSKCNQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the formation of the tetrahydropyridine ring. One common approach is the reaction of 4-chlorophenylacetonitrile with phenylsulfonyl chloride in the presence of a strong base, such as sodium hydride (NaH), to form the intermediate phenylsulfonyl derivative. Subsequent reduction and cyclization steps are then employed to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts, such as palladium on carbon (Pd/C), can also improve the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted phenylsulfonyl derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridine has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets. The phenylsulfonyl group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 4-(4-chlorophenyl)-1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridine are best understood through comparison with analogs sharing the tetrahydropyridine core. Key compounds include:
HPTP (4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine)
- Structure : Differs by replacing the phenylsulfonyl group with a 4-(4-fluorophenyl)-4-oxobutyl chain.
- Enzyme Inhibition : HPTP and its reduced form, RHPTP, are potent inhibitors of CYP2D6 (Ki = 0.09 µM for RHPTP), impacting drug metabolism .
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Biological Activity : MPTP is metabolized to MPP+, a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons. Unlike this compound, MPTP lacks halogenated substituents, reducing its metabolic stability .
FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine)
- Structure : Contains multiple fluorinated phenyl groups and an ethyl ester, differing significantly in substitution pattern.
- Biological Activity: Acts as a dual inhibitor of monoamine oxidase A/B (MAO-A/B), with a puckered tetrahydropyridine ring contributing to its binding affinity .
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine
- Structure : Substitutes phenylsulfonyl with a 2,6-dinitrophenyl group.
- Properties : The electron-withdrawing nitro groups reduce basicity and alter reactivity, making it more suitable for synthetic intermediates than therapeutic applications .
Structural and Functional Data Table
Key Research Findings
Metabolic Stability : The phenylsulfonyl group in this compound confers resistance to cytochrome P450-mediated oxidation compared to MPTP and HPTP, which undergo rapid metabolic activation .
Enzyme Interactions : Structural analogs with bulkier substituents (e.g., FTEAA) exhibit broader enzyme inhibition profiles, while halogenated derivatives show enhanced target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
